Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt
Brand Name: Vulcanchem
CAS No.: 82324-60-5
VCID: VC17084688
InChI: InChI=1S/2C6H6N2O5S.H3N.Na/c2*7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;;/h2*1-3H,7H2,(H,11,12,13);1H3;/q;;;+1/p-1
SMILES:
Molecular Formula: C12H14N5NaO10S2
Molecular Weight: 475.4 g/mol

Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt

CAS No.: 82324-60-5

Cat. No.: VC17084688

Molecular Formula: C12H14N5NaO10S2

Molecular Weight: 475.4 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt - 82324-60-5

Specification

CAS No. 82324-60-5
Molecular Formula C12H14N5NaO10S2
Molecular Weight 475.4 g/mol
IUPAC Name azanium;sodium;4-amino-3-nitrobenzenesulfonate
Standard InChI InChI=1S/2C6H6N2O5S.H3N.Na/c2*7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;;/h2*1-3H,7H2,(H,11,12,13);1H3;/q;;;+1/p-1
Standard InChI Key UMGORPGGEPJJLH-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[NH4+].[Na+]

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The compound has the molecular formula C12H14N5NaO10S2\text{C}_{12}\text{H}_{14}\text{N}_{5}\text{NaO}_{10}\text{S}_{2} and a molecular weight of 475.4 g/mol. Its IUPAC name, azanium;sodium;4-amino-3-nitrobenzenesulfonate, reflects its dual cationic (ammonium) and anionic (sulfonate) groups coordinated with sodium. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the benzene ring creates a polarizable aromatic system, influencing its reactivity and solubility.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.82324-60-5
Molecular FormulaC12H14N5NaO10S2\text{C}_{12}\text{H}_{14}\text{N}_{5}\text{NaO}_{10}\text{S}_{2}
Molecular Weight475.4 g/mol
IUPAC NameAzanium;sodium;4-amino-3-nitrobenzenesulfonate
LogP (Partition Coefficient)-0.590

Spectral and Structural Features

The compound’s InChI key (VZLLZDZTQPBHAZ-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Nuclear magnetic resonance (NMR) and mass spectrometry analyses reveal distinct peaks corresponding to the sulfonate group (SO3\text{SO}_3^-) at ~1,050 cm1^{-1} in infrared spectra and molecular ion clusters at m/z 475 in mass spectra. The nitro group’s ortho positioning relative to the amino group introduces steric hindrance, reducing rotational freedom and stabilizing the molecule’s planar configuration .

Synthesis and Industrial Preparation

Key Synthetic Routes

The synthesis of this compound involves a multi-step process beginning with the nitration of 4-aminobenzenesulfonic acid. A seminal method by Rosevear and Wilshire (1982) employs ethyl [(4-chlorosulfonyl-2-nitrophenyl)carbamate] as a precursor . Hydrolysis with dilute sodium hydroxide (NaOH\text{NaOH}) selectively removes the N-ethoxycarbonyl group, yielding the sodium salt of 4-amino-3-nitrobenzenesulfonic acid . Critical parameters include:

  • Temperature: Maintained at 40–50°C to prevent over-nitration.

  • Reagent Ratios: A 1:2 molar ratio of precursor to NaOH\text{NaOH} optimizes yield.

  • Reaction Time: 6–8 hours ensures complete deprotection .

Table 2: Optimal Synthesis Conditions

ParameterCondition
Temperature40–50°C
NaOH\text{NaOH} Concentration0.5 M (aqueous)
Yield68–72%

Challenges in Scalability

Industrial production faces hurdles such as sulfonic acid group degradation under acidic conditions and byproduct formation from incomplete nitration. Advanced purification techniques, including recrystallization from ethanol-water mixtures, achieve >95% purity.

Industrial and Research Applications

Dye Manufacturing

The compound serves as a key intermediate in azo dye synthesis. Its amino group undergoes diazotization, coupling with aromatic amines to produce sulfonated azo dyes with enhanced water solubility. These dyes are utilized in textiles and printing inks due to their bright hues and resistance to photodegradation.

Pharmaceutical Intermediates

In drug development, the sulfonate moiety improves solubility of hydrophobic active pharmaceutical ingredients (APIs). For example, it facilitates the synthesis of sulfonamide antibiotics by acting as a leaving group in nucleophilic substitution reactions .

Analytical Chemistry

Reverse-phase high-performance liquid chromatography (RP-HPLC) methods using Newcrom R1 columns (3 µm particles) separate this compound with a mobile phase of acetonitrile-water-phosphoric acid (75:25:0.1 v/v) . This method achieves a retention time of 4.2 minutes and a detection limit of 0.1 µg/mL, making it suitable for pharmacokinetic studies .

Hazard TypePrecautionary Measures
Skin ContactWash with soap and water; seek medical attention if irritation persists .
Eye ExposureRinse with water for 15 minutes; consult ophthalmologist .
InhalationMove to fresh air; administer oxygen if breathing is labored.

Environmental Impact

Future Directions and Research Gaps

Green Synthesis Methods

Current research explores replacing traditional nitrating agents (e.g., nitric acid) with biocatalysts like nitroreductases to reduce hazardous waste. Preliminary studies show 50–60% yield improvements in enzyme-mediated syntheses .

Advanced Material Applications

The compound’s sulfonate group shows promise in ion-exchange membranes for fuel cells. Functionalizing polymers with this moiety enhances proton conductivity by 30% compared to benchmark materials .

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